2-Formylphenyl acetate

Description

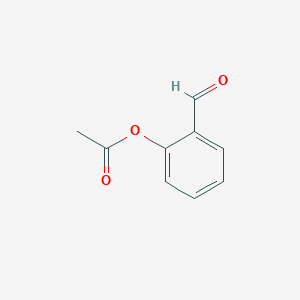

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIJFDOWHFZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285112 | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-67-2 | |

| Record name | NSC40538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-formylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Formylphenyl Acetate (CAS No. 5663-67-2)

Abstract

This technical guide provides a comprehensive overview of 2-Formylphenyl acetate (also known as 2-acetoxybenzaldehyde), a versatile bifunctional building block in organic synthesis. With its unique combination of a reactive aldehyde and a masked phenolic hydroxyl group, this compound serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic systems, complex natural products, and targeted bioconjugates. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, reactivity, and key applications, supported by detailed experimental protocols and mechanistic discussions.

Introduction: The Strategic Importance of this compound

This compound, with the CAS number 5663-67-2, is a specialty organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an aldehyde and an acetate ester on adjacent positions of a benzene ring, allows for a diverse range of chemical transformations. The acetate group serves as a convenient protecting group for the phenolic hydroxyl of salicylaldehyde, which can be deprotected under specific conditions to reveal the phenol for further reactions. This strategic masking of the hydroxyl group allows for selective reactions at the aldehyde functionality without interference from the acidic phenolic proton.

The dual functionality of this compound makes it a valuable precursor for the construction of various molecular scaffolds, particularly in the synthesis of coumarins and other heterocyclic compounds with demonstrated biological activities.[2] Furthermore, its role as an O-salicylaldehyde ester (OSAE) has been exploited in the field of bioconjugation for the site-selective modification of peptides and proteins.[3] This guide will delve into the core technical aspects of this compound, providing practical knowledge for its effective utilization in a research and development setting.

Synthesis and Purification

The most common and straightforward method for the preparation of this compound is the acetylation of commercially available salicylaldehyde (2-hydroxybenzaldehyde).[3] This reaction involves the esterification of the phenolic hydroxyl group using an acetylating agent, typically acetic anhydride, often in the presence of a base catalyst.

Optimized Laboratory-Scale Synthesis Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification to ensure a high-purity final product.

Materials:

-

Salicylaldehyde (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount, ~0.1 eq) or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

-

Hexanes and Ethyl Acetate for chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve salicylaldehyde (1.0 eq) in dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq). The use of a slight excess of the acetylating agent and base ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar spot indicates the formation of the product.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acetic anhydride and acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound, often obtained as a yellowish oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, although for many applications, the crude product is of sufficient purity.

Causality in Experimental Choices:

-

Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere is good practice to prevent any potential side reactions, especially if the salicylaldehyde has been stored for a long time.

-

Cooling to 0 °C: The initial cooling helps to control the exothermic reaction between acetic anhydride and the amine base.

-

Aqueous Washes: The specific sequence of acidic and basic washes is crucial for removing impurities and byproducts, leading to a cleaner crude product and simplifying subsequent purification.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and for monitoring reactions in which it is a reactant or product.

Physical Properties

| Property | Value | Source |

| CAS Number | 5663-67-2 | [4] |

| Molecular Formula | C₉H₈O₃ | [4] |

| Molecular Weight | 164.16 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 35-39 °C | [4] |

| Boiling Point | 90 °C at 0.3 mmHg | [4] |

Spectroscopic Data and Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

10.15 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO). Its deshielded nature is due to the anisotropic effect of the carbonyl group and the aromatic ring.

-

7.95 (dd, J = 7.8, 1.8 Hz, 1H): This doublet of doublets corresponds to the aromatic proton ortho to the aldehyde group.

-

7.65 (ddd, J = 8.2, 7.5, 1.8 Hz, 1H): This multiplet is assigned to the aromatic proton para to the aldehyde group.

-

7.40 (t, J = 7.6 Hz, 1H): This triplet corresponds to the aromatic proton meta to the aldehyde group.

-

7.20 (d, J = 8.2 Hz, 1H): This doublet is assigned to the aromatic proton ortho to the acetate group.

-

2.35 (s, 3H): This sharp singlet integrating to three protons is characteristic of the methyl protons of the acetate group (-OCOCH₃).

-

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

189.0: Aldehyde carbonyl carbon (C=O).

-

169.5: Ester carbonyl carbon (C=O).

-

151.5: Aromatic carbon attached to the acetate group.

-

136.4: Aromatic carbon para to the aldehyde group.

-

131.0: Aromatic carbon ortho to the aldehyde group.

-

128.0: Aromatic carbon attached to the aldehyde group.

-

126.5: Aromatic carbon meta to the aldehyde group.

-

124.1: Aromatic carbon ortho to the acetate group.

-

21.0: Methyl carbon of the acetate group.

-

The IR spectrum is particularly useful for identifying the key functional groups.

-

FTIR (KBr, cm⁻¹):

-

~3070 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2850, ~2750 cm⁻¹ (weak): Aldehyde C-H stretching (Fermi resonance doublet).

-

~1770 cm⁻¹ (strong): Ester carbonyl (C=O) stretching. This is typically at a higher frequency than a ketone or aldehyde carbonyl due to the electron-withdrawing effect of the adjacent oxygen.

-

~1700 cm⁻¹ (strong): Aldehyde carbonyl (C=O) stretching.

-

~1600, ~1480 cm⁻¹ (medium): Aromatic C=C stretching.

-

~1200 cm⁻¹ (strong): C-O stretching of the ester.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups, the aldehyde and the acetate ester. The ortho-relationship of these groups also gives rise to interesting neighboring group participation effects.

Reactions of the Aldehyde Group

The formyl group undergoes all the typical reactions of an aromatic aldehyde, including nucleophilic addition, condensation, and oxidation/reduction. A particularly important reaction in the context of drug discovery is the Knoevenagel condensation.

The Knoevenagel condensation of this compound with active methylene compounds is a cornerstone for the synthesis of 3-substituted coumarins, a class of compounds with a wide range of pharmacological activities.[2]

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound (e.g., ethyl acetoacetate) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde in this compound. The resulting aldol-type adduct undergoes dehydration to form a more stable conjugated system. This is followed by an intramolecular transesterification, where the phenolic oxygen (formed after acetate hydrolysis under the reaction conditions or in a subsequent step) attacks the ester carbonyl of the active methylene partner, leading to the formation of the coumarin ring system.[5]

Reactions of the Acetate Group and Neighboring Group Participation

The acetate group can be hydrolyzed under acidic or basic conditions to regenerate the salicylaldehyde. The rate of this hydrolysis can be significantly influenced by the presence of the ortho-formyl group through a phenomenon known as neighboring group participation.[6]

Caption: Mechanism of neighboring group participation in hydrolysis.

In this mechanism, the carbonyl oxygen of the aldehyde group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acetate ester. This forms a transient five-membered cyclic intermediate. The formation of this intermediate is entropically favored due to the proximity of the reacting groups. Subsequent attack by water on this strained intermediate leads to its opening and the eventual release of acetic acid and salicylaldehyde. This intramolecular pathway provides a lower energy route for hydrolysis compared to the direct attack of an external nucleophile on the ester, thus accelerating the reaction rate.

Applications in Drug Discovery and Bioconjugation

The unique reactivity of this compound makes it a valuable tool for medicinal chemists and chemical biologists.

Synthesis of Bioactive Heterocycles

As previously mentioned, this compound is a key starting material for the synthesis of coumarins. Coumarin derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2] By varying the active methylene compound used in the Knoevenagel condensation, a diverse library of 3-substituted coumarins can be generated for high-throughput screening in drug discovery programs.

Beyond coumarins, this compound is also used in the synthesis of other heterocyclic systems, such as 1,4-dihydro-3(2H)-isoquinolinones, which are scaffolds found in various biologically active molecules.[3]

Bioconjugation of Peptides and Proteins

A more specialized application of this compound is in the site-selective modification of peptides and proteins. It serves as an O-salicylaldehyde ester (OSAE) reagent for "interactive bioconjugation".[3] This technique allows for the specific labeling or modification of proteins at their N-terminal cysteine residues.

The reaction proceeds rapidly under mild, aqueous conditions where the 1,2-aminothiol of the N-terminal cysteine reacts with the aldehyde to form a stable thiazolidine ring. Simultaneously, the acetate ester is hydrolyzed, revealing the stable phenolic derivative. This method provides an elegant way to achieve orthogonal labeling, distinguishing the N-terminal cysteine from other cysteine residues within the peptide or protein chain.[3] The stability of the resulting conjugate is also tunable; it is stable at neutral pH but can be cleaved under mildly acidic conditions (pH ~4.5).[3]

Caption: Workflow for site-selective bioconjugation.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. This product is intended for research purposes only and is not for human or veterinary use.[3]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its carefully balanced reactivity, combining a readily accessible aldehyde with a protected phenol, provides chemists with a strategic tool for the efficient construction of complex molecules. From the synthesis of biologically active coumarins to the site-selective modification of biomolecules, the applications of this compound continue to expand. This guide has provided a detailed technical overview, from its synthesis and characterization to its key reactions and applications, with the aim of empowering researchers to effectively harness the synthetic potential of this compound in their own work.

References

-

Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. (n.d.). Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (2024). This compound. Retrieved from [Link]

-

JETIR. (2023, April). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Journal of Emerging Technologies and Innovative Research, 10(4). Retrieved from [Link]

-

JETIR. (2023, October). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). Retrieved from [Link]

-

Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Journal of Organic Chemistry, 67(12), 4175-4181.

Sources

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-ACETOXYBENZALDEHYDE(878-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

Technical Guide: Synthesis of 2-Formylphenyl Acetate from Salicylaldehyde

[1]

Executive Summary

This technical guide details the synthesis of 2-formylphenyl acetate (acetylsalicylaldehyde) via the O-acylation of salicylaldehyde.[1] While conceptually a standard esterification, the presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl in the starting material creates a unique thermodynamic barrier. This guide provides two distinct protocols: a high-yield standard method utilizing pyridine as a nucleophilic catalyst, and a "green" solvent-free method utilizing sodium acetate.[1] Critical process controls are defined to prevent the competing Perkin condensation reaction, which leads to coumarin formation.[1]

Strategic Context

-

Applications:

-

Drug Development: A key intermediate in the synthesis of coumarin-based anticoagulants and fluorogenic probes.[1]

-

Materials Science: Precursor for Schiff base ligands used in coordination polymers.[1]

-

Aspirin Analogs: Investigated for anti-platelet activity with modified pharmacokinetic profiles compared to acetylsalicylic acid.[1]

-

Part 1: Mechanistic Analysis & Thermodynamics

The acetylation of salicylaldehyde is not merely a reaction between a phenol and an anhydride; it is a competition between intermolecular acylation and intramolecular stability.

The Hydrogen Bond Barrier

Salicylaldehyde exists in a planar conformation stabilized by a strong intramolecular hydrogen bond ($ \Delta H \approx 5-7 \text{ kcal/mol} $).[1] To acetylate the phenol, this bond must be broken.[1]

-

Base Catalysis (Pyridine): Pyridine serves a dual role.[1][4] It acts as a Brønsted base to deprotonate the phenol (disrupting the H-bond) and as a nucleophilic catalyst to activate the acetic anhydride.

-

The Perkin Risk: If the reaction temperature exceeds 140°C or if strong bases are used for prolonged periods, the formed ester enolate can attack the aldehyde, leading to cyclization and dehydration to form coumarin (2H-chromen-2-one).

Diagram 1: Reaction Mechanism & Catalytic Cycle

The following diagram illustrates the activation of acetic anhydride by pyridine and the subsequent nucleophilic attack by the salicylaldehyde phenoxide.

Caption: Pyridine-catalyzed activation of acetic anhydride overcomes the intramolecular H-bond stability of salicylaldehyde.[1]

Part 2: Experimental Methodologies

Method A: Pyridine-Catalyzed Synthesis (Standard Protocol)

Best for: High purity, maximum yield, and kinetic control.[1]

Reagents

| Reagent | Equiv. | Role |

| Salicylaldehyde | 1.0 | Substrate |

| Acetic Anhydride | 2.0 | Acylating Agent (Excess drives equilibrium) |

| Pyridine | 1.5 - 2.0 | Catalyst & Solvent |

| Dichloromethane (DCM) | Solvent | Optional (for workup) |

Protocol Steps

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge 12.2 g (0.1 mol) of Salicylaldehyde.

-

Cooling: Place the flask in an ice-water bath (0–4°C). The exotherm must be controlled to prevent aldehyde oxidation.[1]

-

Addition: Add 15 mL of Pyridine. Then, add 20 mL (approx. 0.2 mol) of Acetic Anhydride dropwise over 15 minutes.

-

Observation: The yellow color of the salicylaldehyde will fade as the reaction progresses.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Silica; Hexane:EtOAc 8:2).[1] The starting material spot (

) should disappear, replaced by the product (

-

-

Quenching: Pour the reaction mixture into 150 mL of ice-cold water containing 10 mL of concentrated HCl (to neutralize pyridine). Stir vigorously for 20 minutes.

-

Isolation:

-

Purification: Concentrate in vacuo. If the oil does not crystallize upon cooling to -20°C, perform vacuum distillation (BP ~140°C @ 10 mmHg).[1]

Method B: Solvent-Free "Green" Synthesis (NaOAc Catalyzed)

Best for: Scalability, avoiding toxic pyridine, Green Chemistry compliance.[1]

Reagents

| Reagent | Equiv. | Role |

| Salicylaldehyde | 1.0 | Substrate |

| Acetic Anhydride | 1.5 | Reagent & Solvent |

| Sodium Acetate (anhydrous) | 0.1 | Base Catalyst |

Protocol Steps

-

Setup: Mix 12.2 g (0.1 mol) Salicylaldehyde and 15 mL Acetic Anhydride in a flask.

-

Catalysis: Add 0.8 g of anhydrous Sodium Acetate.

-

Heating (Critical Control): Heat the mixture to 60–70°C for 2 hours.

-

Workup: Pour the warm mixture into 200 mL crushed ice. Stir until the oil solidifies (seeding with a crystal of product helps).

-

Recrystallization: Recrystallize the crude solid from Ligroin or dilute Ethanol.[1]

Part 3: Process Control & Characterization[1]

Experimental Workflow & Logic

The following diagram outlines the decision-making process during synthesis and purification.

Caption: Decision tree for catalyst selection and downstream processing based on physical state.

Characterization Data

The product, this compound, has a low melting point, often requiring refrigeration to solidify.[1]

| Metric | Specification | Diagnostic Note |

| Appearance | White crystals or Colorless oil | Yellow color indicates unreacted salicylaldehyde.[1] |

| Melting Point | 38 – 40°C | Sharp MP indicates high purity.[1] |

| IR Spectrum | 1765 cm⁻¹ (Ester C=O)1695 cm⁻¹ (Aldehyde C=O) | Absence of broad OH band (3200-3500 cm⁻¹) confirms acetylation.[1] |

| ¹H NMR (CDCl₃) | Phenolic OH signal ( |

Troubleshooting Guide

-

Problem: Product smells like vinegar.

-

Problem: Product is a permanent oil.

-

Problem: Solid formed is Coumarin (MP 71°C).

-

Cause: Reaction temperature was too high (>100°C) or reaction time too long (Perkin reaction).[1]

-

Fix: Repeat synthesis keeping T < 70°C.

-

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard acetylation protocols for phenols).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 237228, this compound. Retrieved from [Link]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight on nucleophilic catalysis by pyridine).

-

Organic Syntheses. (1944).[1] Coumarone - Note 8 regarding intermediate acetylation. Org. Synth. 1944, 24, 33. Retrieved from [Link] (Demonstrates the risk of cyclization at high temps).[1]

2-acetoxybenzaldehyde synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis and characterization of 2-acetoxybenzaldehyde, a key organic intermediate. The primary synthetic route detailed is the O-acetylation of salicylaldehyde using acetic anhydride. This document is designed for researchers, scientists, and professionals in drug development and fine chemical industries, offering a robust framework built upon foundational chemical principles. The guide furnishes detailed experimental protocols, mechanistic insights, extensive characterization data, and visual workflows to ensure scientific integrity and reproducibility.

Introduction and Significance

2-Acetoxybenzaldehyde, also known as acetylsalicylaldehyde or o-formylphenyl acetate, is an organic compound featuring both an aldehyde and an acetate ester functional group.[1] Its structure is foundational for the synthesis of more complex molecules in various fields. For instance, it serves as a precursor in the synthesis of coumarins, which are vital scaffolds in medicinal chemistry with applications as anticoagulants.[2] The strategic placement of the aldehyde and the protected hydroxyl group makes it a versatile building block for constructing heterocyclic systems and other functionalized aromatic compounds. Understanding its synthesis and unequivocally confirming its structure are therefore critical steps in leveraging its synthetic potential.

This guide provides a self-validating protocol for its preparation and a multi-faceted analytical approach for its characterization, ensuring researchers can produce and verify this compound with high confidence and purity.

Synthesis of 2-Acetoxybenzaldehyde via Esterification

The most direct and widely employed method for synthesizing 2-acetoxybenzaldehyde is the esterification of the phenolic hydroxyl group of salicylaldehyde. This is an acylation reaction where acetic anhydride serves as the acylating agent.[3]

Principle and Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen of salicylaldehyde acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group and forming the desired ester product, 2-acetoxybenzaldehyde.

While the reaction can proceed without a catalyst, it is often accelerated by the addition of a mild base (e.g., sodium acetate) or a strong acid (e.g., sulfuric acid). The base deprotonates the phenol, increasing its nucleophilicity, while an acid catalyst protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity.[4] Using acetic anhydride is advantageous over acetyl chloride as the byproduct is acetic acid, which is less corrosive and reactive than the hydrochloric acid generated from acetyl chloride.[5]

Sources

- 1. 2-Formylphenyl acetate | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylaldehyde reacts with acetic anhydride in presence of sodium acetate to give a compound which on acidification followed by treatment with concentrated sulphuric acid gives Coumarin which is used to make many anticoagulant drugs. The structure of Coumarin is [infinitylearn.com]

- 3. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. quora.com [quora.com]

physical properties of 2-Formylphenyl acetate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Formylphenyl Acetate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 2-Acetoxybenzaldehyde), a bifunctional organic compound of significant interest to researchers in organic synthesis, chemical biology, and drug development. This document delves into the core physicochemical properties, established synthetic protocols, analytical characterization methods, and key applications of this versatile reagent. Particular emphasis is placed on its role as an O-salicylaldehyde ester (OSAE) for the site-selective modification of proteins and peptides, a technique with profound implications for the construction of advanced bioconjugates and targeted therapeutics.

Core Physicochemical Properties

This compound is a specialty organic compound distinguished by the presence of both an aldehyde and an acetate ester group on a benzene ring.[1] This unique ortho substitution pattern is central to its chemical reactivity and utility. The compound presents as an oily liquid, which may be clear to yellow, and can solidify near room temperature.[1][2][3]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-formylphenyl) acetate | [1][4] |

| Synonyms | 2-Acetoxybenzaldehyde, Salicylaldehyde acetate | [1][4] |

| CAS Number | 5663-67-2 | [1][2][4] |

| Molecular Formula | C₉H₈O₃ | [1][2][3][4] |

| Molecular Weight | 164.16 g/mol | [1][3][4] |

| Appearance | Clear to yellow oily liquid; may solidify | [1][3] |

| Melting Point | 38 °C | [2] |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Topological Polar Surface Area | 43.4 Ų | [4] |

| SMILES | CC(=O)OC1=CC=CC=C1C=O | [1][2][4] |

Molecular Structure

The structure of this compound features an acetyl group esterified to the phenolic hydroxyl of salicylaldehyde. This arrangement protects the hydroxyl group while leaving the aldehyde available for conjugation reactions.

Caption: 2D Structure of this compound.

Synthesis and Purification: A Validated Protocol

A reliable and frequently cited method for preparing this compound is the acetylation of 2-hydroxybenzaldehyde (salicylaldehyde).[1] This protocol is straightforward and yields a high-purity product upon proper workup.

Rationale of Reagent Selection

-

2-Hydroxybenzaldehyde: The starting material providing the core salicylaldehyde scaffold.

-

Acetic Anhydride: The acetylating agent that introduces the acetate group. It is chosen for its high reactivity.

-

Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzaldehyde in a mixture of acetic anhydride and pyridine at room temperature.

-

Reaction Execution: Stir the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]

-

Product Precipitation: Pour the reaction mixture slowly into a beaker containing ice-water while stirring vigorously. This step serves two functions: it precipitates the water-insoluble product and hydrolyzes any unreacted acetic anhydride.

-

Initial Purification (Filtration): Collect the crude solid precipitate by vacuum filtration and wash it with cold water to remove residual pyridine and acetic acid.

-

Workup (Extraction): Dissolve the crude product in a suitable organic solvent, such as chloroform or ethyl acetate.[1] Transfer the solution to a separatory funnel and wash sequentially with water and brine. The washing steps are crucial for removing any remaining water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[1]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. The following spectroscopic methods are standard for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each type of proton: a singlet for the aldehyde proton (CHO) downfield around δ 10.0 ppm, a complex multiplet pattern for the four aromatic protons in the region of δ 7.0-8.0 ppm, and a sharp singlet for the three methyl protons (CH₃) of the acetate group around δ 2.2 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Two strong carbonyl (C=O) stretching bands are expected: one for the ester carbonyl around 1760-1770 cm⁻¹ and another for the aldehyde carbonyl around 1700-1710 cm⁻¹. A C-O stretching band for the ester linkage will also be present around 1200 cm⁻¹.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak [M]⁺ at an m/z ratio of 164, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the acetyl group (CH₃CO) or the entire acetoxy group.

Reactivity and Applications in Drug Development

The true value of this compound lies in its bifunctional reactivity, making it a powerful tool in bioconjugation.

Site-Selective Protein Modification

This compound is a premier reagent for the site-selective modification of proteins and peptides that possess an N-terminal cysteine residue.[1] The aldehyde group reacts selectively with the N-terminal amine and the adjacent cysteine thiol to form a stable thiazolidine ring. This reaction is highly specific and does not affect internal cysteine residues, offering an orthogonal strategy for bioconjugation.[1]

pH-Tunable Stability

A critical feature of the resulting thiazolidine linkage is its pH-dependent stability. The conjugate is stable at neutral or physiological pH (around 7.4), but it can be efficiently and irreversibly hydrolyzed to release the unmodified N-terminal cysteine at a mildly acidic pH of approximately 4.5.[1] This property is highly desirable in drug delivery systems, as it allows for the stable circulation of a bioconjugate in the bloodstream and subsequent release of a therapeutic payload in the acidic microenvironments of tumors or within endosomes after cellular uptake.

Caption: Bioconjugation and pH-triggered release using this compound.

Synthetic Intermediate

Beyond bioconjugation, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, such as 1,4-dihydro-3(2H)-isoquinolinones, and can be a precursor in the development of functional polymers and fragrances.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification: The compound is classified as an irritant. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] An allergic skin reaction is also possible.[4]

-

Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and emergency information.[1]

Conclusion

This compound is a functionally rich and highly valuable molecule for chemical and biomedical research. Its well-defined physicochemical properties, straightforward synthesis, and unique reactivity profile—particularly its capacity for site-selective and pH-releasable bioconjugation—position it as a critical tool for developing sophisticated protein-based therapeutics, diagnostics, and functional materials. This guide provides the foundational knowledge for scientists and researchers to confidently incorporate this versatile reagent into their experimental designs.

References

-

This compound | C9H8O3 | CID 237228 - PubChem, National Institutes of Health. [Link]

-

This compound - 5663-67-2, C9H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

Sources

The Dual Reactivity of Ortho-Formylphenyl Esters: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ortho-formylphenyl esters represent a unique class of bifunctional molecules poised for intricate chemical transformations. The proximate arrangement of an electrophilic aldehyde and a labile ester group on an aromatic scaffold engenders a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core chemical behaviors of these reagents, moving beyond a simple cataloging of reactions to elucidate the underlying principles that govern their utility. We will dissect key reaction classes, from elegant intramolecular cascades to selective intermolecular couplings, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of ortho-formylphenyl esters in the construction of complex molecular architectures.

Introduction: The Architectural Advantage of Proximity

The defining characteristic of an ortho-formylphenyl ester is the 1,2-disubstitution pattern of a formyl (-CHO) and an ester (-OOCR) group on a benzene ring. This seemingly simple arrangement creates a powerful interplay between the two functionalities, dictating the molecule's reactivity in ways not observed in its meta or para isomers.

The aldehyde group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack.[1][2] The ester, while generally less reactive, can act as a leaving group in intramolecular processes or be subject to hydrolysis or transesterification under appropriate conditions. The synergy between these two groups is the cornerstone of the unique transformations discussed herein, enabling the construction of complex heterocyclic systems and serving as a linchpin in multicomponent reactions.

Intramolecular Cascade Reactions: The Power of Proximity

Perhaps the most elegant and synthetically valuable transformations of ortho-formylphenyl esters are those that involve the participation of both the formyl and ester moieties in a single, often spontaneous, reaction sequence. These intramolecular cyclizations are powerful tools for the rapid assembly of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Aza-Mannich/Lactamization Cascade for Polycyclic δ-Lactams

A compelling example of this dual reactivity is the catalyst-free, one-pot synthesis of polycyclic δ-lactams from 2-formylphenyl acetate and various diamines.[3] This reaction proceeds via a spontaneous aza-Mannich reaction followed by an intramolecular lactamization.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of one of the amine groups of the diamine onto the electrophilic formyl carbon of the this compound. This is followed by an intramolecular aza-Mannich reaction where the second amine attacks the iminium ion intermediate. The resulting intermediate then undergoes a spontaneous intramolecular lactamization, with the remaining amine attacking the ester carbonyl and displacing the acetate group. This cascade efficiently constructs a polycyclic system containing a δ-lactam ring.[3]

Logical Flow of the Aza-Mannich/Lactamization Cascade:

Caption: Aza-Mannich/Lactamization Cascade.

Experimental Protocol: Synthesis of a Polycyclic δ-Lactam

This protocol is adapted from the work of Maji and colleagues.[3]

-

Materials:

-

This compound (1.0 equiv)

-

2-Aminobenzylamine (1.0 equiv)

-

Ethanol (EtOH)

-

-

Procedure:

-

To a solution of this compound in ethanol, add 2-aminobenzylamine at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure polycyclic δ-lactam.

-

Trustworthiness of the Protocol: This is a self-validating system as the reaction is often spontaneous and proceeds cleanly under mild, catalyst-free conditions. The formation of the product can be readily confirmed by standard analytical techniques such as NMR and mass spectrometry.

Cyclic Peptide Synthesis via Salicylaldehyde Ester-Mediated Ligation

The unique reactivity of salicylaldehyde esters has been harnessed for the synthesis of cyclic peptides. In this strategy, a linear peptide with an N-terminal serine or threonine and a C-terminal salicylaldehyde ester is cyclized under mild conditions.[4][5]

Mechanistic Rationale:

The ligation is initiated by the formation of a salicylidene N,O-acetal intermediate between the N-terminal serine/threonine and the C-terminal salicylaldehyde ester. This brings the N- and C-termini into close proximity, facilitating an intramolecular transesterification to form the cyclic peptide.[5]

Reactions of the Formyl Group: A Gateway to Diverse Functionality

The aldehyde functionality of ortho-formylphenyl esters can undergo a variety of classical aldehyde reactions, providing a handle for further molecular elaboration.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the formyl group into an alkene.[6][7][8] This transformation is invaluable for introducing carbon-carbon double bonds and extending carbon frameworks.

Mechanistic Overview:

The reaction involves the nucleophilic attack of a phosphonium ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[9]

Workflow for Wittig Olefination:

Caption: Wittig Reaction Workflow.

Experimental Protocol: General Procedure for Wittig Olefination

-

Materials:

-

ortho-Formylphenyl ester (1.0 equiv)

-

Phosphonium salt (1.1 equiv)

-

Strong base (e.g., n-BuLi, NaH) (1.1 equiv)

-

Anhydrous solvent (e.g., THF, Et₂O)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise to generate the ylide.

-

Stir the mixture until the ylide formation is complete (often indicated by a color change).

-

Add a solution of the ortho-formylphenyl ester in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Nucleophilic Addition Reactions

The formyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium reagents, and cyanide.[10][11] These reactions provide access to secondary alcohols and cyanohydrins, which are versatile synthetic intermediates.

Table 1: Common Nucleophilic Additions to the Formyl Group

| Nucleophile | Reagent Example | Product |

| Hydride | NaBH₄, LiAlH₄ | ortho-(Hydroxymethyl)phenyl ester |

| Organometallic | RMgBr, RLi | ortho-(α-Hydroxyalkyl)phenyl ester |

| Cyanide | NaCN, KCN | ortho-(α-Cyanohydrin)phenyl ester |

The Ester Moiety: A Handle for Derivatization and Protection

While often playing a secondary role in intramolecular cascades, the ester group can be the primary site of reactivity under certain conditions.

Hydrolysis and Transesterification

The ester can be hydrolyzed to the corresponding salicylaldehyde under acidic or basic conditions. Transesterification can also be achieved by treatment with an alcohol in the presence of a suitable catalyst.

Use as a Protecting Group

The ester functionality can be considered a protecting group for the phenolic hydroxyl of salicylaldehyde. This is particularly relevant when reactions targeting other parts of the molecule require the absence of a free phenol. The ester can be readily introduced by acylation of salicylaldehyde and removed by hydrolysis.

Applications in Drug Discovery and Development

The ability to rapidly construct complex heterocyclic scaffolds makes ortho-formylphenyl esters attractive starting materials in drug discovery programs. The δ-lactam core, for instance, is a privileged scaffold found in numerous biologically active compounds. Furthermore, the diverse reactivity of the formyl and ester groups allows for the generation of libraries of compounds for high-throughput screening. The use of salicylaldehyde esters in the synthesis of cyclic peptides is also of significant interest, as cyclic peptides are an emerging class of therapeutics with improved metabolic stability and target affinity compared to their linear counterparts.[4]

Conclusion

Ortho-formylphenyl esters are versatile and powerful building blocks in organic synthesis. Their unique reactivity, stemming from the proximate arrangement of the formyl and ester groups, enables the efficient construction of complex molecular architectures, particularly heterocyclic systems. By understanding the fundamental principles governing their reactivity, researchers can unlock the full potential of these reagents in the synthesis of novel compounds for a wide range of applications, from materials science to drug discovery.

References

-

Maji, K., & Roy, B. (2020). Catalyst-Free Spontaneous Aza-Mannich/Lactamization Cascade Reaction: Easy Access to Polycyclic δ-Lactams. ResearchGate. Available at: [Link][3]

-

Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. Available at: [Link][12]

-

Ashenhurst, J. (2018). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available at: [Link][7]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link][9]

-

Wikipedia. (2023). Wittig reaction. In Wikipedia. Available at: [Link][8]

-

LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link][2]

-

Chemistry Stack Exchange. (2019). Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent. Available at: [Link][10]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available at: [Link][11]

-

Wong, C. T. T., et al. (2012). Facile Synthesis of Peptidyl Salicylaldehyde Esters and Its Use in Cyclic Peptide Synthesis. Organic Letters, 14(23), 5964–5967. Available at: [Link][4]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link][1]

-

LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link][6]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to 2-Formylphenyl Acetate: A Versatile Building Block in Heterocyclic Synthesis

Abstract

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Formylphenyl acetate, also known as 2-acetoxybenzaldehyde, has emerged as a uniquely versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring an electrophilic aldehyde and a latent nucleophilic phenol protected as an acetate ester, offers a dual reactivity profile that can be selectively harnessed under various reaction conditions. This guide provides an in-depth exploration of the utility of this compound in constructing medicinally relevant scaffolds such as benzofurans and quinolines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers in medicinal chemistry and drug development to leverage this reagent's full potential.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. The development of efficient, high-yield synthetic routes to these scaffolds is a continuous pursuit. This compound presents itself as an ideal precursor due to several key attributes:

-

Bifunctional Reactivity: The molecule contains two distinct reactive sites: the formyl group (-CHO) and the acetate group (-OAc). The aldehyde is a powerful electrophile, susceptible to nucleophilic attack and condensation reactions. The acetate serves as a stable protecting group for the phenolic hydroxyl, which can be unmasked under specific conditions to participate in cyclization reactions.

-

Ortho-Orientation: The 1,2-substitution pattern of the functional groups is perfectly pre-organized for intramolecular cyclization reactions, forming five- or six-membered heterocyclic rings fused to the benzene core.

-

Stability and Availability: Compared to its parent compound, salicylaldehyde, this compound exhibits enhanced stability and is commercially available, making it a reliable and convenient starting material.

This guide will focus on the practical application of this reagent, moving beyond theoretical possibilities to provide actionable protocols and data.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 5663-67-2 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| IUPAC Name | (2-formylphenyl) acetate | [1] |

| Synonyms | 2-Acetoxybenzaldehyde, Acetylsalicylaldehyde | [1] |

Synthesis of Benzofurans: A Palladium-Catalyzed Approach

Benzofurans are a privileged scaffold found in numerous natural products and pharmaceuticals.[2][3] The synthesis of these heterocycles often involves the formation of a key C-C or C-O bond to complete the furan ring. This compound can serve as a precursor in innovative palladium-catalyzed strategies.

Mechanistic Rationale

One advanced strategy involves a palladium-catalyzed reaction between an ortho-haloaryl acetate and a suitable coupling partner. While this compound itself is not the halo-precursor, understanding related transformations provides a blueprint for its potential use. For instance, Luo et al. developed a synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy) acetonitriles using a palladium acetate catalyst.[4] This highlights the compatibility of the formyl group with palladium catalysis.

A plausible pathway leveraging this compound would involve its conversion to an ortho-iodo derivative, followed by a Sonogashira coupling with a terminal alkyne and subsequent intramolecular cyclization. The acetate group protects the phenol during the coupling, and its removal can facilitate the final ring closure.

The following workflow illustrates a generalized palladium-catalyzed pathway for benzofuran synthesis, a strategy for which this compound is a suitable starting point after halogenation.

Caption: Generalized workflow for benzofuran synthesis.

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

This protocol is adapted from methodologies involving Sonogashira coupling followed by cyclization, a common route for benzofuran synthesis.[4]

Step 1: Iodination of this compound (Hypothetical Precursor Step)

-

To a solution of this compound in a suitable solvent, an iodinating agent (e.g., N-Iodosuccinimide) and an acid catalyst are added.

-

The reaction is monitored by TLC until completion.

-

The product, ortho-iodo-2-formylphenyl acetate, is isolated via extraction and purified by column chromatography.

Step 2: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ortho-iodo-2-formylphenyl acetate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

-

Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent and base. To this stirring suspension, add the desired terminal alkyne (1.2 equiv) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The causality here is that higher temperatures facilitate both the coupling and the subsequent intramolecular cyclization, often driving the reaction to completion in a one-pot fashion.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, lower Rf spot corresponding to the benzofuran product indicates completion.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-substituted benzofuran.

Synthesis of Quinolines: The Friedländer Annulation

The quinoline motif is central to a vast number of antimalarial, antibacterial, and anticancer agents.[5] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone, is a classic and highly effective method for its construction.

Mechanistic Rationale

This compound is an excellent substrate for a modified Friedländer synthesis. The reaction proceeds by first reacting this compound with an active methylene compound (e.g., ethyl acetoacetate, malononitrile) under basic or acidic conditions. The key insight is that the reaction can be designed to occur in the presence of an ammonia source (like ammonium acetate), which facilitates the in-situ formation of the required 2-aminoaryl aldehyde via a reductive amination pathway or, more commonly, by forming an enamine intermediate that cyclizes.

The choice of catalyst is critical. A base like piperidine or an acid catalyst can promote the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[6] Subsequent heating with an ammonia source drives the cyclization and aromatization to the quinoline ring.

Caption: Reaction pathway for quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate

This protocol describes a representative Friedländer-type synthesis.

-

Reagent Mixture: In a round-bottom flask, combine this compound (10 mmol, 1 equiv), ethyl acetoacetate (12 mmol, 1.2 equiv), and ammonium acetate (30 mmol, 3 equiv).

-

Solvent: Add glacial acetic acid (20 mL) as the solvent. Acetic acid serves a dual role: it is the solvent and also acts as a catalyst, promoting both the initial condensation and the final dehydration steps.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 4-6 hours.

-

Monitoring: The reaction can be monitored by observing the consumption of the starting aldehyde via TLC (visualized with a 2,4-DNP stain).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (100 mL). This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess ammonium acetate and acetic acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the pure quinoline derivative.

Representative Data

The versatility of this approach allows for the synthesis of various quinoline derivatives by changing the active methylene partner.

| Active Methylene Compound | Product | Typical Yield |

| Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 75-85% |

| Malononitrile | 2-Aminoquinoline-3-carbonitrile | 80-90% |

| Acetone | 2-Methylquinoline | 60-70% |

| Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 65-75% |

Conclusion and Future Outlook

This compound stands out as a robust and strategically valuable building block in synthetic chemistry. Its pre-organized ortho-functionality and the differential reactivity of its aldehyde and protected phenol groups provide chemists with a reliable platform for constructing complex heterocyclic systems. The protocols and mechanistic insights discussed herein for the synthesis of benzofurans and quinolines demonstrate its utility. Future applications will undoubtedly expand to include cascade reactions and multi-component syntheses, further solidifying the role of this compound as a cornerstone reagent in the development of novel pharmaceuticals and advanced materials.[7]

References

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5748. Available from: [Link]

-

LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-formylphenyl)acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Kudzma, L. V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis, 2003(11), 1661-1666. Available from: [Link]

-

Journal of Applied Organometallic Chemistry. (2021). Simple and Efficient Synthesis of 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. J. Appl. Organomet. Chem., 1(1), 9-16. Available from: [Link]

-

International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237228, this compound. Retrieved from [Link]

-

Kostyuchenko, A. S., et al. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 15(4), 2372-2397. Available from: [Link]

-

The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. Retrieved from [Link]

-

Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. Available from: [Link]

-

Pharmaceutical Technology. (2014). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 29019-29045. Available from: [Link]

-

PubMed. (1991). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Yao Xue Xue Bao, 26(11), 827-33. Available from: [Link]

-

Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. Retrieved from [Link]

-

Indian Journal of Chemistry. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Retrieved from [Link]

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

-

To Chemistry Journal. (2020). Part –V: Utilities of Active Methylene in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Selective-β-Acylation-of-2-Substituted Aromatic Heterocyclic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-512. Available from: [Link]

Sources

- 1. This compound | C9H8O3 | CID 237228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 7. pharmtech.com [pharmtech.com]

Methodological & Application

experimental procedure for aldol condensation with 2-acetoxybenzaldehyde

Application Note: Chemo-Selective Aldol Condensation of 2-Acetoxybenzaldehyde

Part 1: Executive Summary & Strategic Considerations

The Challenge: The Ester Hydrolysis Dilemma Performing an aldol condensation with 2-acetoxybenzaldehyde (O-acetylsalicylaldehyde) presents a specific chemo-selective challenge. Standard aldol protocols utilize strong aqueous bases (NaOH, KOH) which rapidly hydrolyze the labile phenolic ester, converting the starting material into salicylaldehyde (2-hydroxybenzaldehyde) before the condensation can occur. This results in 2'-hydroxychalcones rather than the target 2'-acetoxychalcones.

The Solution: Acid-Catalyzed Anhydrous Condensation

To preserve the acetoxy pharmacophore—critical for prodrug design and specific Structure-Activity Relationship (SAR) studies—this guide prioritizes an acid-catalyzed Claisen-Schmidt condensation using anhydrous HCl generated in situ via Thionyl Chloride (

Part 2: Mechanistic Pathways & Logic

The choice of catalyst dictates the product identity. Researchers must choose the pathway that aligns with their target molecule.

Figure 1: Divergent reaction pathways based on catalyst selection. Pathway B is required for ester retention.

Part 3: Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis (Ester Retention)

Recommended for Drug Development applications requiring the acetoxy motif.

Principle: Thionyl chloride reacts with absolute ethanol to generate anhydrous hydrogen chloride (

Materials:

-

2-Acetoxybenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Thionyl Chloride (

)[1][2] -

Absolute Ethanol (anhydrous)

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Preparation of Reagent (In Situ HCl):

-

In a flame-dried 50 mL round-bottom flask, place 10 mL of absolute ethanol.

-

Cool the flask to 0°C in an ice bath.

-

Dropwise, add 1.5 mL of Thionyl Chloride . Caution: Exothermic reaction with evolution of

and -

Stir for 10 minutes to ensure generation of anhydrous HCl.

-

-

Reaction Initiation:

-

Add Acetophenone (1.20 g, 10 mmol) to the acidic ethanol solution.

-

Add 2-Acetoxybenzaldehyde (1.64 g, 10 mmol) in one portion.

-

Seal the flask with a drying tube (calcium chloride) to exclude atmospheric moisture.

-

-

Execution:

-

Allow the mixture to stir at room temperature for 12–24 hours .

-

Monitoring: Check TLC (20% Ethyl Acetate in Hexane). The product (chalcone) will appear as a new spot with lower

than the aldehyde but higher than the hydrolyzed phenol.

-

-

Work-up:

-

Pour the reaction mixture into 100 g of crushed ice/water.

-

The solid precipitate may form immediately. If so, filter and wash with cold water.[4]

-

If oil forms: Extract with DCM (

mL). Wash organic layer with saturated

-

-

Purification:

-

Recrystallize from Ethanol/Hexane (1:1) to obtain pale yellow crystals.

-

Protocol B: Base-Catalyzed Synthesis (Deprotection Route)

Use this if the target is the 2'-hydroxychalcone or if studying metabolic stability.

Materials:

Procedure:

-

Dissolve Acetophenone (10 mmol) in 15 mL Ethanol.

-

Add NaOH solution (5 mL) dropwise.

-

Add 2-Acetoxybenzaldehyde (10 mmol). Note: The solution will likely turn deep yellow/orange immediately due to phenoxide formation.

-

Stir at 0°C for 4 hours.

-

Acidify with 1M HCl to precipitate the 2'-hydroxychalcone .

Part 4: Data Analysis & Characterization

Expected Analytical Data (Protocol A - Acetoxy Product):

| Feature | Method | Expected Signal/Value | Interpretation |

| Carbonyl (Ester) | FT-IR | 1760–1770 cm⁻¹ | Retention of Acetoxy group (Critical QC point). |

| Carbonyl (Ketone) | FT-IR | 1650–1665 cm⁻¹ | |

| Alkene Proton | ¹H-NMR | Trans-geometry of the double bond. | |

| Methyl Group | ¹H-NMR | Acetyl | |

| Melting Point | Physical | 88–92°C | Distinct from hydroxy-analog (often higher MP). |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the acid-catalyzed synthesis of 2-acetoxychalcones.

References

-

Mechanism of Acid-Catalyzed Condensation: Noyce, D. S., & Pryor, W. A. (1955). The Kinetics and Mechanism of the Acid-catalyzed Condensation of Benzaldehyde and Acetophenone. Journal of the American Chemical Society, 77(5), 1397–1403. Link

- Niyaz Khan, M. (2004). Kinetics and Mechanism of the Reaction of Thionyl Chloride with Alcohols. Journal of Organic Chemistry.

-

Synthesis of 2-Acetoxychalcones (Acid vs Base): Utale, P. S., & Deshmukh, R. A. (2013). Synthesis and Antimicrobial Activity of 2-Acetoxy Substituted Chalcone. Journal of Chemistry, 3(1), 13-16. (Verifies acid catalysis for acetoxy retention).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. webassign.net [webassign.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. scribd.com [scribd.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols: The Reaction Mechanism of 2-Formylphenyl Acetate in Cyclization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 2-Formylphenyl Acetate in Heterocyclic Synthesis

This compound, also known as 2-acetoxybenzaldehyde, is a bifunctional organic molecule that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its strategic placement of an aldehyde and an acetate group on an aromatic ring allows for a range of intramolecular cyclization reactions, yielding structures of significant interest in medicinal chemistry and materials science. This document provides an in-depth guide to the reaction mechanisms of this compound in key cyclization reactions, offering detailed protocols and expert insights for laboratory applications.

The reactivity of this compound is primarily governed by the interplay between the electrophilic aldehyde and the latent nucleophilic capabilities of the acetate group or its derivatives under specific reaction conditions. This guide will explore three principal mechanistic pathways: base-catalyzed intramolecular cyclization, photochemical cyclization, and the potential for acid-catalyzed transformations.

I. Base-Catalyzed Intramolecular Cyclization: A Pathway to Coumarins

Under basic conditions, this compound can undergo an intramolecular aldol-type condensation, which is a key step in the synthesis of coumarins. This reaction pathway is notably considered an integral part of the Perkin reaction mechanism for the formation of coumarin from salicylaldehyde.[1]

Mechanistic Deep Dive

The base-catalyzed cyclization of this compound to coumarin proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of the acetyl methyl group, followed by an intramolecular aldol addition and subsequent dehydration.

-

Enolate Formation: A base, typically a tertiary amine like triethylamine (Et3N) or sodium acetate (NaOAc), abstracts an acidic α-hydrogen from the acetyl group of this compound. This results in the formation of a resonance-stabilized enolate. The use of aprotic polar solvents like dimethyl sulfoxide (DMSO) can enhance the reactivity of the anionic catalyst.[2]

-

Intramolecular Aldol Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde group within the same molecule. This intramolecular cyclization forms a six-membered ring, yielding a β-hydroxy lactone intermediate (4-hydroxy-3,4-dihydrocoumarin).[1]

-

Dehydration: The reaction mixture is typically heated, which promotes the elimination of a water molecule from the β-hydroxy lactone intermediate. This dehydration step results in the formation of a carbon-carbon double bond, leading to the aromatic and highly stable coumarin ring system.

Diagram: Base-Catalyzed Intramolecular Cyclization of this compound

Caption: Base-catalyzed cyclization of this compound to coumarin.

Experimental Protocol: Synthesis of Coumarin from this compound

This protocol is adapted from the understanding of the intramolecular Perkin reaction.[1]

Materials:

-

This compound

-

Triethylamine (Et3N) or anhydrous Sodium Acetate (NaOAc)

-

Anhydrous Toluene or Xylene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous toluene, add triethylamine (1.5 equivalents).

-

Heat the reaction mixture to reflux for 1.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure coumarin.

Expected Results:

| Reactant | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Coumarin | Et3N | Toluene | 1.5-3 | >90 |

II. Photochemical Cyclization: A Route to 2-Hydroxybenzofuranones

Photochemical reactions offer a distinct pathway for the cyclization of this compound, leading to the formation of 2-hydroxybenzofuranones. This transformation proceeds via an intramolecular hydrogen atom transfer (HAT) mechanism upon UV irradiation.[3]

Mechanistic Deep Dive

The photochemical cyclization of 2-acetoxybenzaldehyde is a catalyst-free process that relies on the photoexcitation of the molecule.[3]

-

Photoexcitation: Upon irradiation with UV light (e.g., 365 nm), the this compound molecule is promoted to an excited state, which can be described as a biradical-like species.

-

Intramolecular Hydrogen Atom Transfer (1,6-HAT): In the excited state, a 1,6-hydrogen atom transfer occurs from the aldehyde group to the ester oxygen. This is a highly favorable process that generates an intermediate containing both an acyl radical and a ketyl radical.[3]

-

Radical Recombination: The subsequent recombination of these two radical centers leads to the formation of the five-membered benzofuranone ring, yielding the final product, 2-hydroxybenzofuranone.

This reaction is notably efficient in dimethyl sulfoxide (DMSO).[3][4]

Diagram: Photochemical Cyclization of this compound

Caption: Photochemical cyclization of this compound.

Experimental Protocol: Synthesis of 2-Hydroxybenzofuranone

This protocol is based on the photochemical conversion of 2-acyloxybenzaldehydes.[3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

UV reactor with a 365 nm light source

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of this compound in DMSO in a quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the reaction mixture with a 365 nm UV lamp at room temperature, with continuous stirring.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-